N-(2-propan-2-yl-4,5,6,7-tetrahydroindazol-7-yl)propanamide
Description
N-(2-propan-2-yl-4,5,6,7-tetrahydroindazol-7-yl)propanamide is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic aromatic compounds known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties
Properties
IUPAC Name |
N-(2-propan-2-yl-4,5,6,7-tetrahydroindazol-7-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-4-12(17)14-11-7-5-6-10-8-16(9(2)3)15-13(10)11/h8-9,11H,4-7H2,1-3H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPDGIIQOUCYDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1CCCC2=CN(N=C12)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-propan-2-yl-4,5,6,7-tetrahydroindazol-7-yl)propanamide typically involves the following steps:
Formation of the Tetrahydroindazole Core: The initial step involves the cyclization of appropriate precursors to form the tetrahydroindazole core. This can be achieved through the reaction of hydrazines with ketones or aldehydes under acidic or basic conditions.
Introduction of the Propanamide Group: The propanamide group is introduced via an amidation reaction. This can be done by reacting the tetrahydroindazole intermediate with propanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Bulk Synthesis of Precursors: Large quantities of hydrazines and ketones or aldehydes are synthesized or procured.
Optimized Reaction Conditions: The cyclization and amidation reactions are optimized for high yield and purity, often using automated reactors and precise control of temperature, pressure, and pH.
Purification and Isolation: The final product is purified using techniques such as recrystallization, chromatography, or distillation to ensure high purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(2-propan-2-yl-4,5,6,7-tetrahydroindazol-7-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, modifying its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic, basic, or neutral environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Hydroxylated or ketone derivatives.
Reduction: Reduced amides or alcohols.
Substitution: Substituted indazole derivatives with different functional groups.
Scientific Research Applications
N-(2-propan-2-yl-4,5,6,7-tetrahydroindazol-7-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-propan-2-yl-4,5,6,7-tetrahydroindazol-7-yl)propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It can modulate signaling pathways, such as inflammatory or apoptotic pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-propan-2-yl-4,5,6,7-tetrahydroindazol-6-yl)prop-2-enamide: A structurally similar compound with a prop-2-enamide group instead of propanamide.
1-(2-aminopropyl)-1H-indazole: Another indazole derivative with different substituents and biological activities.
Uniqueness
N-(2-propan-2-yl-4,5,6,7-tetrahydroindazol-7-yl)propanamide is unique due to its specific substituents and the resulting biological activities. Its tetrahydroindazole core and propanamide group confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
